cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester
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Overview
Description
cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester: is an organic compound that belongs to the class of butadiene derivatives. It is characterized by the presence of two ester groups attached to the butadiene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester typically involves the Diels-Alder reaction. This reaction is a cycloaddition reaction between a conjugated diene and a dienophile. In this case, 1,3-butadiene reacts with maleic anhydride to form the corresponding cyclohexene derivative, which is then esterified to produce the diethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid.
Reduction: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology and Medicine: In biological research, it is used to study enzyme-catalyzed reactions involving ester hydrolysis. Its derivatives are explored for potential pharmaceutical applications.
Industry: In the industrial sector, it is used in the production of polymers and resins. Its unique reactivity makes it valuable in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester involves its reactivity towards nucleophiles and electrophiles. The ester groups are susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The butadiene backbone can participate in cycloaddition reactions, forming cyclic compounds.
Comparison with Similar Compounds
- trans-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester
- cis-1,4-Diphenyl-1,3-butadiene
Comparison: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester is unique due to its cis configuration, which influences its reactivity and physical properties. Compared to its trans isomer, the cis configuration results in different stereochemical outcomes in reactions. The presence of ester groups also differentiates it from other butadiene derivatives, providing distinct chemical behavior and applications.
Properties
CAS No. |
6032-77-5 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
diethyl (2Z,4Z)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-8H,3-4H2,1-2H3/b7-5-,8-6- |
InChI Key |
VHIYCPCXACHVJM-SFECMWDFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C=C/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CC=CC(=O)OCC |
Origin of Product |
United States |
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